Onametostat

PRMT5 inhibition Biochemical IC50 Enzymatic assay

Onametostat (JNJ-64619178, CAS 2086772-26-9) is an orally bioavailable, pseudo-irreversible small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) in complex with its cofactor MEP50 (WDR77). The compound occupies both the S-adenosylmethionine (SAM) cofactor pocket and the substrate-binding pocket, trapping the methyltransferase in a catalytically inactive conformation.

Molecular Formula C22H23BrN6O2
Molecular Weight 483.4 g/mol
CAS No. 2086772-26-9
Cat. No. B608242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOnametostat
CAS2086772-26-9
SynonymsJNJ-64619178;  JNJ 64619178;  JNJ64619178.
Molecular FormulaC22H23BrN6O2
Molecular Weight483.4 g/mol
Structural Identifiers
SMILESC1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N
InChIInChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1
InChIKeyDBSMLQTUDJVICQ-CJODITQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Onametostat (JNJ-64619178) for PRMT5-Driven Research: Compound Identity, Potency, and Procurement-Relevant Profile


Onametostat (JNJ-64619178, CAS 2086772-26-9) is an orally bioavailable, pseudo-irreversible small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) in complex with its cofactor MEP50 (WDR77) [1]. The compound occupies both the S-adenosylmethionine (SAM) cofactor pocket and the substrate-binding pocket, trapping the methyltransferase in a catalytically inactive conformation [2]. With a molecular weight of 483.36 Da and the formula C22H23BrN6O2, onametostat has advanced to Phase 1 clinical evaluation in advanced solid tumors, non-Hodgkin lymphomas, and lower-risk myelodysplastic syndromes [3]. Its pseudo-irreversible binding mode confers a prolonged target residence time without covalent bond formation, distinguishing it from reversible, SAM-uncompetitive PRMT5 inhibitors in the same class [4].

Why Generic PRMT5 Inhibitor Substitution Fails: Onametostat's Differentiated Binding Mechanism and Therapeutic Window


PRMT5 inhibitors are not interchangeable due to fundamental differences in binding kinetics, cofactor dependence, and resulting therapeutic indices. Onametostat is a SAM-cooperative, pseudo-irreversible inhibitor that requires formation of a PRMT5:SAM:inhibitor ternary complex for target engagement, trapping the enzyme in a long-lived inhibited state without covalent modification [1]. In contrast, pemrametostat (GSK3326595) is a SAM-uncompetitive, peptide-competitive, reversible inhibitor with a fundamentally different kinetic profile and a significantly shorter clinical half-life . These mechanistic differences translate into distinct pharmacokinetic and pharmacodynamic profiles: onametostat's prolonged target residence time (Kiapp = 0.77 nM) supports sustained target inhibition with intermittent dosing schedules, while pemrametostat's rapid clearance (t½ = 4–6 hours) necessitates continuous daily dosing . Simply substituting one PRMT5 inhibitor for another ignores these critical differences in binding mode, dosing feasibility, and clinical safety margins, which can alter target engagement depth, toxicity profiles, and ultimately therapeutic outcomes in both preclinical models and clinical investigation [2].

Onametostat Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparators for Procurement Decisions


Biochemical Potency: Onametostat vs. Pemrametostat (GSK3326595) — PRMT5/MEP50 IC50 Comparison

Onametostat demonstrates a sub-nanomolar IC50 of 0.14 nM against the PRMT5/MEP50 complex in biochemical assays, representing a 44-fold greater potency than the reversible inhibitor pemrametostat (GSK3326595, IC50 = 6.2 nM) in comparable in vitro enzymatic systems . This difference is further supported by onametostat's apparent inhibition constant (Kiapp) of 0.77 nM, confirming tight-binding kinetics that are not observed with pemrametostat's reversible SAM-uncompetitive mechanism .

PRMT5 inhibition Biochemical IC50 Enzymatic assay Methyltransferase inhibitor

Cellular Target Engagement Potency: Onametostat sDMA Reduction vs. Pemrametostat Cellular EC50

In human A549 lung carcinoma cells, onametostat inhibits PRMT5 activity with a cellular IC50 of 0.25 nM as measured by symmetric dimethylarginine (sDMA) reduction after 48 hours of treatment . This cellular potency is approximately 8-fold greater than pemrametostat's reported cellular EC50 of 2 nM for sDMA reduction in human ZR-75-1 and U-2940 cell lines under similar 3-day incubation conditions [1]. The quantitative difference in cellular target engagement corroborates the biochemical potency differential and confirms that onametostat's pseudo-irreversible binding translates to superior cellular pharmacodynamics at lower concentrations.

Cellular pharmacodynamics sDMA inhibition Target engagement Cancer cell lines

Clinical Half-Life and Dosing Schedule Differentiation: Onametostat vs. Pemrametostat Pharmacokinetics

Onametostat's pseudo-irreversible binding mode confers an extended pharmacodynamic half-life that substantially exceeds its plasma pharmacokinetic half-life, enabling clinically validated intermittent dosing schedules (14 days on / 7 days off at 1.5 mg) while maintaining robust target engagement across the dosing interval [1]. In contrast, pemrametostat (GSK3326595) exhibits a short terminal plasma half-life of 4–6 hours with a Tmax of approximately 2 hours, requiring continuous once-daily oral dosing at 300–400 mg to sustain target inhibition [2]. This critical difference in clinical half-life and resulting dosing flexibility directly impacts patient compliance, chronic toxicity management, and the feasibility of combination therapy regimens.

Clinical pharmacokinetics Half-life Dosing schedule Oral bioavailability

Clinical Activity in Adenoid Cystic Carcinoma (ACC): Onametostat's Disease-Specific Signal

In the Phase 1 trial of onametostat, patients with adenoid cystic carcinoma (ACC) achieved an objective response rate (ORR) of 11.5% (3 of 26 patients) with a median progression-free survival (PFS) of 19.1 months [1]. This contrasts with pemrametostat's Phase I/II study in myeloid neoplasms, where the clinical benefit rate was 17% (5 of 30 patients) with stable disease >8 weeks in 13% (4 of 30) and only one complete marrow remission, despite robust target engagement, leading to study termination prior to Part 2 enrollment [2]. While cross-trial comparisons require caution due to differing patient populations (solid tumors vs. myeloid neoplasms), onametostat's median PFS of 19.1 months in the ACC subgroup represents a clinically meaningful duration of disease control that was not observed with pemrametostat monotherapy in its respective trial population.

Adenoid cystic carcinoma Objective response rate Progression-free survival Clinical efficacy

Hypoxia-Independent Potency in Glioblastoma: Onametostat vs. Lomustine Chemotherapy Benchmark

In a comparative screening study across three glioblastoma cell lines with varying MGMT methylation status (T98-G: MGMT-strong; U-251 MG: MGMT-weak; U-87 MG: MGMT-negative), onametostat maintained high potency under both normoxic and hypoxic conditions [1]. Critically, onametostat inhibited spheroid formation at concentrations lower than those required for the standard-of-care chemotherapeutic lomustine in U-251 MG and U-87 MG glioblastoma cells [2]. This represents a cross-class differentiation: onametostat's epigenetic mechanism circumvents the hypoxia-driven resistance that compromises conventional DNA-alkylating chemotherapy, providing a potential therapeutic advantage in the hypoxic glioblastoma microenvironment where lomustine and temozolomide lose efficacy.

Glioblastoma Hypoxia Spheroid formation MGMT status

Broad-Spectrum Antiparasitic Activity: Onametostat as a PfPRMT5 Inhibitor in Malaria

In a screen of 11 novel PRMT inhibitors against Plasmodium falciparum asexual blood-stage growth, onametostat exhibited the strongest antimalarial activity with an IC50 of 1.69 ± 0.04 µM [1]. Target engagement was confirmed through in vitro methyltransferase inhibition of purified PfPRMT5 and a rightward IC50 shift in a PfPRMT5 disruptant parasite line, establishing PfPRMT5 as the primary target [2]. Onametostat treatment reduced H3R2me2s levels and caused defects in erythrocyte invasion. This antimalarial activity represents a distinct application domain that other clinical-stage PRMT5 inhibitors (pemrametostat, PF-06939999) have not been demonstrated to possess, as they have not been profiled against Plasmodium parasites.

Malaria Plasmodium falciparum PfPRMT5 inhibition Antimalarial drug discovery

Onametostat Optimal Research and Procurement Application Scenarios Based on Differentiated Evidence


PRMT5 Target Validation in Solid Tumors — Adenoid Cystic Carcinoma (ACC) Preclinical Models

Based on onametostat's unique clinical activity signal in ACC (ORR 11.5%, median PFS 19.1 months) [1], this compound is the most clinically relevant PRMT5 tool for target validation studies in ACC patient-derived xenografts (PDX), organoids, or cell lines. Its 44-fold greater biochemical potency compared to pemrametostat (IC50 0.14 nM vs. 6.2 nM) and validated intermittent dosing schedule provide a translational bridging tool between in vitro pharmacology and clinical dosing paradigms . Researchers designing ACC-focused preclinical programs should procure onametostat as the benchmark PRMT5 inhibitor rather than reversible alternatives that lack ACC-specific clinical validation.

Hypoxic Tumor Microenvironment Studies — Glioblastoma and Beyond

Onametostat's demonstrated ability to maintain antiproliferative potency under hypoxic conditions (1% O2) across multiple glioblastoma cell lines with varying MGMT status makes it an essential tool for studying PRMT5 inhibition in the hypoxic tumor microenvironment [1]. Its superiority to the standard-of-care lomustine in spheroid formation assays under hypoxia provides a compelling rationale for its use in 3D glioblastoma models, brain tumor organoid systems, and combination studies with radiation or anti-angiogenic agents where hypoxia-driven resistance is a critical confounder.

Malaria Drug Discovery — PfPRMT5 as a Novel Antimalarial Target

Onametostat is the only clinical-stage PRMT5 inhibitor with robustly validated antimalarial activity (P. falciparum IC50 = 1.69 ± 0.04 µM) and confirmed PfPRMT5 target engagement, making it the reference inhibitor for Plasmodium PRMT5 drug discovery cascades [1]. Malaria research groups screening novel antimalarial chemotypes or investigating epigenetic targets in apicomplexan parasites should source onametostat as the positive control for PfPRMT5 inhibition assays and for use in chemical validation studies of PfPRMT5 as a druggable target in blood-stage malaria.

Clinical Pharmacodynamic Biomarker Development — sDMA Target Engagement Assays

Onametostat's 8-fold greater cellular potency for sDMA reduction (IC50 0.25 nM in A549 cells) compared to pemrametostat (EC50 2 nM) and its robust, dose-proportional plasma sDMA modulation in Phase 1 clinical trials establish it as the preferred PRMT5 inhibitor for developing and calibrating sDMA-based pharmacodynamic biomarker assays [1]. Contract research organizations (CROs) and academic core facilities offering PRMT5 target engagement services should consider onametostat as the gold-standard reference compound due to its well-characterized PK/PD relationship, validated clinical PD assay context, and regulatory documentation trail .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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